N-(2-(4-fluorophenoxy)ethyl)furan-2-carboxamide
Description
N-(2-(4-fluorophenoxy)ethyl)furan-2-carboxamide is a compound that belongs to the class of furan carboxamides. These compounds are characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The compound also contains a fluorophenoxy group and an ethyl chain, which are attached to the furan ring via a carboxamide linkage. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry .
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3/c14-10-3-5-11(6-4-10)17-9-7-15-13(16)12-2-1-8-18-12/h1-6,8H,7,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZQOBOETQIGMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCOC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-(4-fluorophenoxy)ethyl)furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 2-(4-fluorophenoxy)ethylamine in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature, resulting in the formation of the desired carboxamide product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave-assisted conditions to enhance reaction efficiency and yield .
Chemical Reactions Analysis
N-(2-(4-fluorophenoxy)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
N-(2-(4-fluorophenoxy)ethyl)furan-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(4-fluorophenoxy)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The furan ring and fluorophenoxy group contribute to its binding affinity and selectivity towards these targets. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
N-(2-(4-fluorophenoxy)ethyl)furan-2-carboxamide can be compared with other furan carboxamides such as fenfuram, furcarbanil, and methfuroxam. These compounds share a similar furan ring structure but differ in their substituents, which influence their biological activities and applications . For example, fenfuram is known for its fungicidal properties, while methfuroxam has broader antimicrobial activity. The unique combination of the fluorophenoxy group and ethyl chain in this compound contributes to its distinct pharmacological profile .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
